molecular formula C16H19NO5S B11186605 5-(Azepane-1-sulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 899710-12-4

5-(Azepane-1-sulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B11186605
CAS No.: 899710-12-4
M. Wt: 337.4 g/mol
InChI Key: UVMNDVNSEONHFX-UHFFFAOYSA-N
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Description

5-(Azepane-1-sulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepane-1-sulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(Azepane-1-sulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Azepane-1-sulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of sulfonyl and benzofuran groups with biological macromolecules. It may serve as a probe or a ligand in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Azepane-1-sulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the benzofuran moiety can engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azepane-1-sulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid is unique due to the combination of its structural features, which include the azepane ring, sulfonyl group, and benzofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

899710-12-4

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C16H19NO5S/c1-11-13-10-12(6-7-14(13)22-15(11)16(18)19)23(20,21)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,18,19)

InChI Key

UVMNDVNSEONHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C(=O)O

Origin of Product

United States

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